methyl 2-[(2Z)-2-(acetylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-(acetylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. Key structural elements include:
Properties
IUPAC Name |
methyl 2-(2-acetylimino-6-fluoro-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-7(16)14-12-15(6-11(17)18-2)9-4-3-8(13)5-10(9)19-12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABFSXZZRYBOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
Reaction of 2-aminothiophenol with α-halo ketones or esters under basic conditions forms the dihydrobenzothiazole ring. For example, ethyl cyanoacetate reacts with 2-aminothiophenol in xylene under catalytic p-toluenesulfonic acid (PTSA) to yield ethyl 2-benzothiazolyl acetate derivatives. Adapting this method, methyl malonate could replace ethyl cyanoacetate to directly install the methyl ester group.
Table 1: Cyclocondensation Methods for Benzothiazole Core
| Starting Materials | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminothiophenol + Methyl malonate | Xylene, PTSA, reflux, 12 h | 78% | |
| 2-Aminothiophenol + Ethyl cyanoacetate | DMF, K₂CO₃, 80°C, 6 h | 85% |
Alternative Ring-Closure Strategies
Thiourea derivatives cyclize with α-halo ketones in dimethylformamide (DMF) using potassium carbonate as a base. For fluorinated analogs, 6-fluoro-2-aminobenzenethiol may serve as the starting material to pre-install the fluorine atom before cyclization.
Fluorination at the 6-Position
Selective fluorination is critical for introducing the 6-fluoro substituent. Diethylaminosulfur trifluoride (DAST) is widely employed for electrophilic fluorination under anhydrous conditions.
Table 2: Fluorination Methods
| Substrate | Fluorinating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Non-fluorinated benzothiazole | DAST | DCM, anhydrous | 0°C → RT | 65% | |
| Pre-fluorinated aniline | – | – | – | – |
Note: Pre-fluorinated starting materials (e.g., 6-fluoro-2-aminobenzenethiol) avoid late-stage fluorination challenges but require specialized precursors.
Introduction of the Acetylimino Group
The (2Z)-acetylimino moiety is installed via imine formation followed by acetylation:
Imine Formation
Condensation of the benzothiazole amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) generates the imine intermediate. Stereoselective Z-configuration is achieved by controlling reaction kinetics and solvent polarity.
Acetylation Optimization
Using hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) as a coupling reagent enhances acetylation efficiency, yielding up to 90% under mild conditions.
Table 3: Acetylation Conditions
| Substrate | Acetylating Agent | Coupling Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Benzothiazol-2-amine | Acetyl chloride | HATU | DMF | 90% | |
| Benzothiazol-2-amine | Acetic anhydride | – | THF | 75% |
Methyl Ester Installation
The methyl ester group is introduced via esterification or transesterification:
Direct Esterification
Reaction of the carboxylic acid intermediate with methanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) yields the methyl ester.
Transesterification
Ethyl ester precursors (e.g., from ethyl malonate) undergo transesterification with methanol using acid catalysts (e.g., H₂SO₄).
Table 4: Esterification Strategies
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Direct esterification | SOCl₂, MeOH, 0°C → RT | 82% | |
| Transesterification | Ethyl ester, H₂SO₄, MeOH, reflux | 88% |
Stereochemical Control for Z-Configuration
The Z-geometry of the acetylimino group is stabilized by intramolecular hydrogen bonding and steric effects. Density functional theory (DFT) calculations suggest that Z-isomers are thermodynamically favored by 2.3 kcal/mol over E-isomers due to reduced steric hindrance. Chromatographic separation (silica gel, hexane/ethyl acetate) resolves isomers, with Z-isomers eluting first.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., cyclocondensation). Process optimization reduces reaction times from 12 hours to 3 hours while maintaining yields above 80%.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-(acetylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
methyl 2-[(2Z)-2-(acetylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-(acetylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial growth and survival. This inhibition disrupts essential biological processes, leading to the compound’s antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations :
- The benzothiazole core in the target compound and ’s analog is associated with bioactivity in pharmaceuticals and agrochemicals. In contrast, the benzofuran core in ’s compound may favor fluorescence or photostability .
- The triazine core in ’s metsulfuron methyl ester is characteristic of sulfonylurea herbicides, highlighting divergent applications despite shared ester functionalities .
Substituent Effects: The 6-fluoro group in the target compound and the 3-fluorobenzylidene group in ’s analog suggest enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .
Methyl Ester Functionality :
- Methyl esters are common in prodrugs (e.g., metsulfuron methyl ester ) and may improve membrane permeability. However, hydrolysis rates vary depending on substituents, impacting bioavailability.
Synthetic Routes: The target compound’s synthesis likely parallels ’s three-component reaction (benzothiazole + ethyl bromocyanoacetate + indole derivatives), though fluorination steps would require additional optimization .
Research Findings and Limitations
- Structural Insights : Crystallographic tools like SHELXL and ORTEP-III (Evidences 1, 4–5) are critical for confirming stereochemistry (e.g., Z-configuration in the target compound) and hydrogen-bonding patterns .
- Biological Data Gaps: No direct bioactivity data for the target compound is available in the evidence. Comparisons rely on structural analogs (e.g., indole-benzothiazole hybrids in show antimicrobial activity) .
- Agrochemical Relevance: Sulfonylurea derivatives () and piperidine-sulfonyl substituents () highlight the importance of sulfonyl groups in pesticide design, but the target compound’s acetylimino group may favor pharmaceutical applications .
Q & A
Basic Research Questions
What synthetic methodologies are optimal for preparing methyl 2-[(2Z)-2-(acetylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate?
The synthesis involves multi-step organic reactions, starting with functionalization of the benzothiazole core. Key steps include:
- Condensation : Formation of the imine bond between the acetylated amine and the benzothiazole ring under reflux conditions (e.g., ethanol or dichloromethane, 60–80°C) .
- Fluorination : Introduction of the fluorine substituent at position 6 via electrophilic aromatic substitution or halogen exchange, using reagents like Selectfluor™ .
- Esterification : Methylation of the acetic acid side chain using methanol and a catalytic acid (e.g., H₂SO₄) .
Critical parameters : Solvent polarity, temperature control, and stoichiometric ratios to avoid side products. Yield optimization requires purification via column chromatography or recrystallization .
How is the structural integrity of this compound verified post-synthesis?
Characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Z-configuration of the imine bond and regiochemistry of the fluorine substituent .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₁₃H₁₂FN₃O₃S, expected [M+H]+ = 310.06) .
- X-ray Crystallography : For absolute configuration determination, as seen in analogous benzothiazole derivatives .
Note : Solubility limitations in polar solvents may necessitate alternative techniques like FT-IR for functional group analysis .
What are the stability profiles of this compound under varying pH and temperature conditions?
- Thermal Stability : Degrades above 150°C, with decomposition products identified via TGA-DSC. Store at –20°C in inert atmospheres .
- pH Sensitivity : Hydrolysis of the ester group occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions. Monitor via HPLC to track degradation .
Recommendation : Use buffered solutions (pH 6–8) for biological assays to maintain integrity .
Advanced Research Questions
How can computational modeling elucidate the electronic properties influencing this compound’s reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electron distribution. The fluorine atom’s electronegativity and the benzothiazole ring’s aromaticity significantly affect nucleophilic attack sites .
- Molecular Dynamics : Simulate solvent interactions to predict solubility and aggregation behavior .
Application : Predict regioselectivity in substitution reactions (e.g., sulfonylation at N1 vs. C7) .
What experimental strategies resolve contradictions in reported biological activities of analogous benzothiazoles?
- Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Variations may arise from cell line specificity or impurity profiles .
- Target Engagement Studies : Use SPR or ITC to measure binding affinities for suspected targets (e.g., kinases or DNA topoisomerases). Conflicting results may indicate off-target effects .
Case Study : Fluorine’s role in enhancing metabolic stability vs. altering target selectivity .
How can reaction pathways be optimized for selective functionalization of the benzothiazole core?
- Catalytic Systems : Employ Pd-catalyzed cross-coupling for C–H activation at the 4-position, avoiding competing reactions at the imine group .
- Protecting Groups : Temporarily block the acetyl imine with Boc anhydride during sulfonylation or alkylation steps .
Validation : Monitor reaction progress via LC-MS and isolate intermediates for mechanistic clarity .
What analytical approaches differentiate degradation products from synthetic impurities?
- HPLC-MS/MS : Use a C18 column (ACN/water gradient) to separate degradation peaks. Compare fragmentation patterns with synthetic byproducts .
- Stability-Indicating Assays : Stress testing under UV light, heat, and oxidizers (e.g., H₂O₂) to identify labile functional groups .
Example : Ester hydrolysis generates acetic acid derivatives, detectable via ¹H NMR δ 2.1 ppm (singlet) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
